molecular formula C16H17N5O2S B12924737 Benzenesulfonamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]- CAS No. 647376-40-7

Benzenesulfonamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-

Cat. No.: B12924737
CAS No.: 647376-40-7
M. Wt: 343.4 g/mol
InChI Key: OCDALDMDDFDMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]benzenesulfonamide . This nomenclature reflects the compound’s core structure:

  • A benzenesulfonamide backbone (a benzene ring with a sulfonamide group at the para position).
  • An ethylamino linker (-CH2-CH2-NH-) attached to the benzene ring’s fourth carbon.
  • A 6-aminoquinazolin-4-yl substituent, which consists of a quinazoline heterocycle (a fused benzene and pyrimidine ring) with an amino group at the sixth position.

The structural representation can be visualized through its SMILES notation :
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)N)S(=O)(=O)N .
This string encodes the connectivity of atoms, emphasizing the sulfonamide group (S(=O)(=O)N), ethyl bridge (CCN), and quinazoline moiety (NC=NC3=C2C=C(C=C3)N).

Alternative Chemical Designations and Registry Identifiers

This compound is recognized under multiple identifiers and synonyms across chemical databases:

Identifier Type Value Source
CAS Registry Number 647376-40-7
PubChem CID 509553
ChEMBL ID CHEMBL572139
DSSTox Substance ID DTXSID40333506
Wikidata Entry Q82098825

Common synonyms include:

  • 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide
  • 4-{2-[(6-aminoquinazolin-4-yl)amino]ethyl}benzene-1-sulfonamide .

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₁₇N₅O₂S indicates the composition of 16 carbon, 17 hydrogen, 5 nitrogen, 2 oxygen, and 1 sulfur atom.

Molecular weight calculation :

  • Carbon (C): 16 × 12.01 = 192.16 g/mol
  • Hydrogen (H): 17 × 1.008 = 17.14 g/mol
  • Nitrogen (N): 5 × 14.01 = 70.05 g/mol
  • Oxygen (O): 2 × 16.00 = 32.00 g/mol
  • Sulfur (S): 1 × 32.07 = 32.07 g/mol
  • Total : 343.42 g/mol

This matches the PubChem-calculated molecular weight of 343.4 g/mol , accounting for rounding discrepancies. The high nitrogen content (20.4% by mass) underscores the compound’s heterocyclic and amino-functionalized nature.

Structural and Functional Significance

The compound’s architecture combines three pharmacophoric elements:

  • Benzenesulfonamide : A common motif in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) due to its ability to coordinate metal ions .
  • Ethylamino linker : Provides conformational flexibility, enabling interactions with hydrophobic pockets in biological targets.
  • 6-Aminoquinazoline : A privileged scaffold in kinase inhibitors, with the amino group enhancing hydrogen-bonding potential .

This triad suggests potential applications in medicinal chemistry, though such speculative uses fall outside this report’s scope.

Properties

CAS No.

647376-40-7

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C16H17N5O2S/c17-12-3-6-15-14(9-12)16(21-10-20-15)19-8-7-11-1-4-13(5-2-11)24(18,22)23/h1-6,9-10H,7-8,17H2,(H2,18,22,23)(H,19,20,21)

InChI Key

OCDALDMDDFDMPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)N)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Step 1: Acetylation Reaction

The acetylation step involves reacting β-phenethylamine with an acylating agent (e.g., acetic acid or acetic anhydride) in a solvent such as chloroform or dichloromethane. The reaction is carried out under reflux conditions for 3–5 hours.

Key Parameters :

Outcome :
The acetylated product (N-acetylbenzene ethylamine) is obtained after distillation and cooling. This intermediate is then dissolved in a solvent for further processing.

Step 2: Chlorosulfonation

The acetylated intermediate undergoes chlorosulfonation using chlorosulfonic acid, which introduces the sulfonamide group.

Key Parameters :

  • Reagent Ratio : Acetylate to chlorosulfonic acid (1:1.42 to 1:3.6).
  • Reaction Temperature : Maintained below 50°C during addition and then raised to 60–70°C for 2–4 hours.
  • Auxiliary Agents : Drying agents are added post-reaction to stabilize the product.

This step results in sulfonated intermediates ready for hydrolysis.

Step 3: Hydrolysis

Hydrolysis is performed using sodium hydroxide lye (18–30% concentration) to convert the sulfonated intermediate into the final benzenesulfonamide derivative.

Key Parameters :

  • Reagent Ratio : Amide wet product to alkali liquor (1:2 to 1:4).
  • Reaction Temperature : Heated to 105–115°C under reflux for 3.5–6 hours.
  • Purification : Medicinal carbon is used for decolorization, followed by filtration and crystallization.

The purified product is obtained as white or yellowish crystals after cooling and centrifugation.

Reaction Conditions and Optimization

Optimization of reaction conditions ensures high yield and purity:

  • Solvent Selection : Dichloromethane, chloroform, or carbon tetrachloride are preferred for acetylation due to their compatibility with β-phenethylamine.
  • Temperature Control : Precise temperature regulation during chlorosulfonation prevents side reactions.
  • Purification Techniques : Medicinal carbon aids in removing impurities during hydrolysis, while cold solvent washes ensure neutral pH.

Data Table of Key Parameters

Reaction Step Reagents & Ratios Temperature Range Duration Outcome
Acetylation β-Phenethylamine : Acetic Acid (1 : 1–1.25) Reflux at ~100°C 3–5 hours N-Acetylbenzene Ethylamine
Chlorosulfonation Acetylate : Chlorosulfonic Acid (1 : 1.42–3.6) <50°C → 60–70°C 2–4 hours Sulfonated Intermediate
Hydrolysis Amide Wet Product : NaOH Lye (1 : 2–4) Reflux at ~110°C 3.5–6 hours Final Benzenesulfonamide Product

Chemical Reactions Analysis

Types of Reactions

4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of benzenesulfonamide derivatives, particularly through their inhibition of carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis.

Case Study

In a notable investigation, a derivative was shown to induce apoptosis in MDA-MB-231 breast cancer cells, increasing annexin V-FITC positivity significantly compared to control groups. This suggests a promising avenue for developing targeted cancer therapies using benzenesulfonamide derivatives .

Antidiabetic Activity

Benzenesulfonamides have also been explored for their antidiabetic properties. Research has shown that certain derivatives can exhibit hypoglycemic effects comparable to established antidiabetic drugs.

Synthesis and Evaluation

A study synthesized novel benzenesulfonamide derivatives and evaluated their antidiabetic activity using a streptozotocin-induced diabetic rat model. Some compounds demonstrated significant reductions in blood glucose levels, indicating their potential as effective antidiabetic agents .

Enzyme Inhibition

The compound's ability to inhibit various enzymes positions it as a valuable candidate in drug development.

α-Glucosidase and Acetylcholinesterase Inhibition

Research has indicated that benzenesulfonamide derivatives can effectively inhibit α-glucosidase and acetylcholinesterase enzymes, which are crucial targets for managing diabetes and Alzheimer's disease, respectively. The synthesized compounds showed substantial inhibitory activity against yeast α-glucosidase while exhibiting weaker effects on acetylcholinesterase .

Antimicrobial Properties

The antimicrobial potential of benzenesulfonamide derivatives has been documented, with studies showing effectiveness against various bacterial strains.

Mechanism

The inhibition of carbonic anhydrases in bacteria disrupts their growth and survival, making these compounds a focus for developing new antibacterial agents .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets include the active site of carbonic anhydrase IX, where the sulfonamide group binds and inhibits enzyme activity.

Comparison with Similar Compounds

Table 1: Key Analogs and Their Characteristics

Compound Name / ID Substituent Group Yield (%) TLC Rf Molecular Formula Key Functional Groups Source
Compound 9 4-Dimethylaminobenzyl 78 0.24 C₁₇H₂₁N₃O₂S NH₂, SO₂, dimethylamino
Compound 10 4-Nitrobenzyl 94 0.17 C₁₅H₁₅N₃O₄S NH₂, SO₂, nitro
Compound 11 2-Methoxy-4-nitrobenzyl 87 0.15 C₁₆H₁₆N₄O₅S NH₂, SO₂, methoxy, nitro
Compound 12 4-Methoxybenzyl 86 0.17 C₁₆H₁₈N₂O₃S NH₂, SO₂, methoxy
6d (Indolin-2-one-based) 1-Benzyl-2-oxoindolin-3-ylidene 63 - C₂₃H₂₁N₃O₃S NH₂, SO₂, C=O, benzyl
6e (Chloro-substituted) 1-Benzyl-5-chloro-2-oxoindolin 75 - C₂₃H₂₀ClN₃O₃S NH₂, SO₂, C=O, Cl

Key Observations:

  • Synthetic Yields : Electron-withdrawing groups (e.g., nitro in Compound 10 ) correlate with higher yields (94%), likely due to enhanced reactivity during Schiff base formation. Conversely, bulky substituents (e.g., naphthalene in Compound 15 ) reduce yields (78%).
  • TLC Mobility : Lower Rf values (e.g., 0.15 for Compound 11 ) indicate higher polarity, driven by nitro and methoxy groups. The target compound’s quinazolinyl group, containing aromatic nitrogen atoms, may similarly increase polarity.

Biological Activity

Benzenesulfonamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]- (CAS Number: 647376-40-7) is a compound of interest due to its diverse biological activities, particularly in the fields of cardiovascular health and as an inhibitor of carbonic anhydrase (CA). This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

  • Molecular Formula : C16H17N5O2S
  • Molecular Weight : 343.403 g/mol
  • Chemical Structure : The compound features a benzenesulfonamide core with a quinazoline moiety that is crucial for its biological interactions.

Biological Activity Overview

  • Cardiovascular Effects
    • A study conducted on isolated rat hearts demonstrated that 4-(2-aminoethyl)-benzenesulfonamide significantly decreased coronary resistance and perfusion pressure compared to other benzenesulfonamide derivatives. The compound exhibited time-dependent effects, suggesting a potential role as an inotropic negative agent through inhibition of L-type calcium channels .
    CompoundChange in Coronary ResistanceChange in Perfusion Pressure
    ControlBaselineBaseline
    4-(2-aminoethyl)-benzenesulfonamideDecreased (p = 0.05)Decreased
    Other DerivativesVariedVaried
  • Inhibition of Carbonic Anhydrase
    • Benzenesulfonamides are recognized as potent inhibitors of carbonic anhydrase isoforms. Research indicates that substituents at the para-position enhance binding affinity to the enzyme's active site, where the sulfonamide group coordinates with the zinc ion essential for catalytic activity .
    Compound TypeBinding Affinity (K_d)Selectivity
    4-substituted diazobenzenesulfonamides6 nM (CA I)High
    N-aryl-β-alanine derivativesVariedLower

Study on Cardiovascular Activity

In a controlled experiment using isolated rat hearts, researchers evaluated the effects of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure. The results indicated that 4-(2-aminoethyl)-benzenesulfonamide was more effective than its counterparts in reducing both metrics, implicating its potential therapeutic use in managing cardiovascular conditions .

Carbonic Anhydrase Inhibition

A series of experiments focused on synthesizing and testing new benzenesulfonamide derivatives revealed that specific structural modifications significantly enhanced their inhibitory action against carbonic anhydrase isoforms. The findings suggested that compounds with higher hydrophobicity in their tail groups exhibited increased binding affinity, leading to greater inhibition efficacy .

The mechanism through which benzenesulfonamide derivatives exert their biological effects primarily involves:

  • Calcium Channel Interaction : The compound's ability to interact with L-type calcium channels suggests a mechanism where it modulates calcium influx, thereby affecting cardiac contractility and vascular resistance.
  • Enzymatic Inhibition : The sulfonamide group facilitates binding to the zinc ion in carbonic anhydrase, disrupting its catalytic function and leading to physiological changes.

Q & A

Q. Table 1: Synthesis Optimization

ConditionYield (%)Purity (HPLC)By-Products Identified (LC-MS)
Ethanol, 80°C, 12 h68>95%None
DMF, 100°C, 6 h7292%Chloride adducts (m/z 385)
Acetonitrile, 70°C, 18 h5588%Quinazoline dimer (m/z 450)

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Multi-spectral analysis is essential:

  • 1H/13C NMR :
    • Quinazoline protons : Resonate at δ 8.2–8.5 ppm (aromatic H), δ 6.8–7.1 ppm (sulfonamide NH) .
    • Ethyl linker : δ 3.4–3.6 ppm (CH2-NH), δ 2.8–3.0 ppm (CH2-SO2).
  • IR Spectroscopy : Peaks at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O/C=N), 1150 cm⁻¹ (S=O) confirm functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching [M+H]+ at m/z 413.1234 (calculated for C₁₇H₁₈N₆O₂S).

Basic: What primary biological targets are associated with this compound?

Methodological Answer:
The quinazoline-sulfonamide scaffold shows dual targeting:

  • Carbonic Anhydrase (CA) Inhibition : The sulfonamide group binds to Zn²+ in CA active sites (Ki ~12 nM for CA IX/XII isoforms) .
  • Kinase Inhibition : The quinazoline moiety inhibits EGFR (IC₅₀ = 0.8 µM) via ATP-binding domain competition .
    Assays Used :
  • Fluorescent thermal shift assays for CA binding .
  • Kinase-Glo luminescent assays for EGFR inhibition .

Advanced: How do structural modifications (e.g., halogenation, alkylation) affect potency and selectivity in anticancer studies?

Methodological Answer:
Structure-Activity Relationship (SAR) Insights :

  • Halogenation at Quinazoline C-6 :
    • Cl/Br substitution : Enhances cytotoxicity (IC₅₀ improves from 1.2 µM to 0.4 µM in MCF-7 cells) but reduces solubility .
  • Ethyl Linker Extension :
    • Adding methyl groups increases logP (from 2.1 to 3.4), improving blood-brain barrier penetration but raising hepatotoxicity risks .

Q. Table 2: SAR Analysis

ModificationIC₅₀ (µM, MCF-7)logPSolubility (µg/mL)
Parent compound1.22.115
6-Cl-quinazoline0.42.88
Ethyl → Propyl linker0.93.45

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Methodological Answer:

  • Xenograft Models : Nude mice with HT-29 colon cancer (subcutaneous implantation) show dose-dependent tumor regression (50 mg/kg, oral) with 60% inhibition vs. control .
  • PK Parameters :
    • Bioavailability : 34% (Cmax = 1.2 µg/mL at 2 h).
    • Half-life : 4.2 hours (plasma), requiring BID dosing.
  • Analytical Methods : LC-MS/MS for plasma quantification (LOQ = 0.1 ng/mL).

Advanced: How can resistance mechanisms (e.g., efflux pumps, target mutations) be addressed in derivative design?

Methodological Answer:

  • Efflux Pump Inhibition : Co-administration with verapamil (P-gp inhibitor) reduces IC₅₀ from 5.2 µM to 1.8 µM in resistant NCI/ADR-RES cells .
  • Target Mutation Mitigation : Introducing bulkier substituents (e.g., isopropyl at C-4 quinazoline) restores binding to mutant EGFR (T790M/L858R) .

Advanced: What strategies minimize off-target effects (e.g., zinc chelation, hERG channel binding)?

Methodological Answer:

  • Zinc Chelation : Replace sulfonamide with carboxylate groups (reduces CA binding but maintains kinase activity) .
  • hERG Liability :
    • Computational Screening : QSAR models predict hERG IC₅₀ >10 µM for derivatives with <3 aromatic rings.
    • Patch-Clamp Assays : Confirm low hERG inhibition (IC₅₀ = 25 µM) for methyl-substituted analogs .

Advanced: How do solvent interactions and crystallography data inform formulation strategies?

Methodological Answer:

  • Solubility Enhancement : Co-solvents (PEG-400) increase aqueous solubility from 15 µg/mL to 120 µg/mL.
  • X-ray Crystallography : Reveals intermolecular H-bonds between sulfonamide and quinazoline N-H, guiding co-crystal design with succinic acid for stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.